molecular formula C15H9F2NO B3038311 (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one CAS No. 856435-92-2

(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one

Cat. No.: B3038311
CAS No.: 856435-92-2
M. Wt: 257.23 g/mol
InChI Key: SUPIIZABGFIOKG-XYOKQWHBSA-N
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Description

(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one typically involves the condensation of 2,5-difluorobenzaldehyde with indole-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Indole-2-one+2,5-difluorobenzaldehydeBaseThis compound\text{Indole-2-one} + \text{2,5-difluorobenzaldehyde} \xrightarrow{\text{Base}} \text{this compound} Indole-2-one+2,5-difluorobenzaldehydeBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(2,4-difluorophenyl)methylidene]-1H-indol-2-one
  • (3E)-3-[(2,6-difluorophenyl)methylidene]-1H-indol-2-one
  • (3E)-3-[(3,5-difluorophenyl)methylidene]-1H-indol-2-one

Uniqueness

(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO/c16-10-5-6-13(17)9(7-10)8-12-11-3-1-2-4-14(11)18-15(12)19/h1-8H,(H,18,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPIIZABGFIOKG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)F)F)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one
Reactant of Route 2
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(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one

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